Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2-(methylamino)ethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-pyrrolidine-3-carboxylate: Similar in structure but with an ethyl group instead of a benzyl group.
Benzyl 3-(methylamino)-1-pyrrolidinecarboxylate: A closely related compound with slight variations in the amino group.
Uniqueness
Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-7-13-8-10-17(11-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |
InChI Key |
PHUDFCQKHXWZDT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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